molecular formula C10H16N2O2 B7785525 ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate

ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B7785525
M. Wt: 196.25 g/mol
InChI Key: OLDAFCMXGCBSMW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is a heterocyclic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It is commonly used as a research chemical in various scientific studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-methyl-1H-pyrazole with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and interactions with biological molecules . This compound may act on enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives:

    Ethyl 2-(1-methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of a butanoate group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents, showing varied biological activities.

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in research and development.

Biological Activity

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties, combined with a butanoate moiety. The presence of the methyl group at the 3-position of the pyrazole ring influences its lipophilicity and biological interactions.

Property Details
Chemical Formula C10_{10}H14_{14}N2_{2}O2_2
Molecular Weight 198.23 g/mol
CAS Number 1171364-51-4

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The pyrazole ring's ability to undergo tautomerism may affect its reactivity and interactions with biological molecules .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against various strains. Compounds exhibited significant inhibition zones, with minimal inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against key pathogens like Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrazole derivatives could reduce edema in carrageenan-induced models, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the pyrazole ring significantly affect the compound's potency against microbial strains and its anti-inflammatory effects .

Properties

IUPAC Name

ethyl 4-(3-methylpyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-9(2)11-12/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDAFCMXGCBSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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